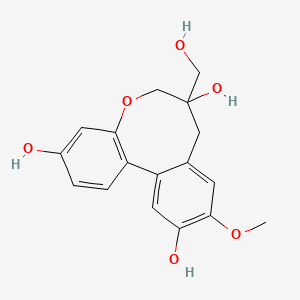

10-O-Methylprotosappanin B

説明

特性

IUPAC Name |

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIWBGTEYMVRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 10-O-Methylprotosappanin B: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 10-O-Methylprotosappanin B, a bioactive natural compound. The document details its primary natural source and outlines a meticulous, step-by-step protocol for its isolation and purification, supported by quantitative data. Furthermore, this guide explores the compound's biological activities and delineates its interaction with key cellular signaling pathways.

Natural Source

The primary and commercially viable natural source of this compound is the heartwood of Caesalpinia sappan L., a flowering tree belonging to the legume family, Fabaceae. This plant is widely distributed in Southeast Asia and has a long history of use in traditional medicine.

Isolation and Purification of this compound

The isolation of this compound from the heartwood of Caesalpinia sappan L. is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical techniques.

Experimental Protocols

2.1.1. Plant Material and Pre-processing

-

Plant Material: Dried heartwood of Caesalpinia sappan L.

-

Pre-processing: The dried heartwood is coarsely powdered to increase the surface area for efficient solvent extraction.

2.1.2. Extraction

-

Solvent: 95% Ethanol

-

Method: The powdered heartwood is subjected to maceration with 95% ethanol at room temperature for 72 hours, with occasional agitation. The process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.1.3. Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

-

Solvents: n-Hexane, Chloroform, Ethyl Acetate, and n-Butanol.

-

Procedure:

-

The aqueous suspension of the crude extract is first partitioned with n-hexane to remove non-polar compounds.

-

The aqueous layer is then successively partitioned with chloroform, ethyl acetate, and n-butanol.

-

Each solvent fraction is collected and concentrated to dryness. The ethyl acetate fraction is typically enriched with this compound.

-

2.1.4. Chromatographic Purification

The ethyl acetate fraction undergoes a series of chromatographic steps to isolate this compound.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10, v/v).

-

Procedure: The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the solvent gradient, and fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column to remove smaller molecules and pigments.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Procedure: The final purification is achieved by preparative HPLC to yield highly pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

Data Presentation

Table 1: Quantitative Data for the Isolation of this compound

| Step | Input Material | Output Material | Yield (%) | Purity (%) |

| Extraction | Powdered C. sappan Heartwood (1 kg) | Crude Ethanolic Extract | 12.5 | - |

| Fractionation | Crude Ethanolic Extract (125 g) | Ethyl Acetate Fraction | 20.8 | - |

| Silica Gel CC | Ethyl Acetate Fraction (26 g) | Enriched Fraction | 15.4 | ~70 |

| Sephadex LH-20 | Enriched Fraction (4 g) | Purified Fraction | 85.0 | ~90 |

| Prep. HPLC | Purified Fraction (3.4 g) | This compound | 70.6 | >98 |

Note: Yields are calculated based on the starting material of each step. Purity is estimated by HPLC analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of this compound is ongoing, preliminary studies and the activities of structurally related compounds from Caesalpinia sappan suggest potential involvement in anti-inflammatory and anti-cancer pathways. The following diagram illustrates a hypothetical signaling pathway based on the known activities of similar homoisoflavonoids.

Caption: Postulated signaling pathways for this compound.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. The detailed protocols and structured data aim to facilitate further investigation into the therapeutic potential of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of 10-O-Methylprotosappanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Methylprotosappanin B, a member of the homoisoflavonoid class of natural products, has garnered interest for its potential pharmacological activities. Despite its promising profile, the biosynthetic pathway leading to its formation in plants, primarily Caesalpinia sappan, remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of homoisoflavonoid biosynthesis. We present a putative enzymatic sequence, detail the necessary experimental protocols for pathway elucidation, and offer a framework for future research in this area. This document aims to serve as a foundational resource for researchers dedicated to understanding and harnessing the synthetic machinery of this intriguing natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, a common route for the synthesis of flavonoids and related compounds in plants. The pathway likely proceeds through a chalcone intermediate, which undergoes a series of enzymatic transformations to yield the core protosappanin structure, followed by a final methylation step.

Key Precursors:

-

L-Phenylalanine

-

Malonyl-CoA

-

S-Adenosyl-L-methionine (SAM)

Proposed Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key branching point from general flavonoid biosynthesis.

-

Chalcone Reductase (CHR): Acts in concert with CHS to produce a 6'-deoxychalcone.

-

Homoisoflavonoid-specific enzyme(s): A series of uncharacterized enzymes are proposed to catalyze the rearrangement and cyclization of the chalcone intermediate to form the dibenz[b,d]oxocin core structure of protosappanin B. This is a critical and poorly understood part of the pathway.

-

O-Methyltransferase (OMT): The final step involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-10 position of protosappanin B, yielding this compound.[1][2][3][4][5][6]

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. The following table summarizes typical data that would be essential to collect for a thorough understanding of this pathway. The values for related compounds are provided as a reference where available.

| Parameter | Value | Method | Reference Compound |

| Enzyme Kinetics (Hypothetical) | |||

| Km of OMT for Protosappanin B | To be determined | Enzyme Assay (HPLC-based) | Quercetin 3-O-methyltransferase |

| kcat of OMT | To be determined | Enzyme Assay (HPLC-based) | Quercetin 3-O-methyltransferase |

| Gene Expression (Hypothetical) | |||

| Relative expression of OMT gene in C. sappan tissues | To be determined | qRT-PCR | Phenylalanine Ammonia-Lyase |

| Metabolite Levels | |||

| Concentration of this compound in C. sappan heartwood | Variable (mg/g dry weight) | HPLC-MS/MS | Brazilin |

| Concentration of Protosappanin B in C. sappan heartwood | Variable (mg/g dry weight) | HPLC-MS/MS | Sappanol |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach combining techniques from biochemistry, molecular biology, and analytical chemistry.

Isolation and Structural Elucidation of this compound

Objective: To obtain a pure sample of this compound for structural confirmation and as a standard for subsequent experiments.

Protocol:

-

Extraction:

-

Air-dried and powdered heartwood of Caesalpinia sappan is extracted with 95% ethanol at room temperature for 72 hours.

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, typically enriched in homoisoflavonoids, is selected for further purification.

-

-

Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

-

Structural Elucidation:

-

The purified compound is identified as this compound by comparing its spectroscopic data with literature values.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the structure and assign all proton and carbon signals.[7][8][9][10]

-

Identification of Candidate O-Methyltransferase (OMT) Genes

Objective: To identify the gene encoding the enzyme responsible for the methylation of protosappanin B.

Protocol:

-

Transcriptome Sequencing:

-

RNA is extracted from various tissues of C. sappan (e.g., heartwood, sapwood, leaves).

-

RNA-seq is performed to generate a comprehensive transcriptome dataset.

-

-

Bioinformatic Analysis:

-

The transcriptome is assembled and annotated.

-

Candidate OMT genes are identified by homology searches using known flavonoid OMT sequences from other plant species.[1][3][4][6]

-

Differential gene expression analysis is performed to identify OMTs that are highly expressed in tissues where this compound accumulates.

-

-

Gene Cloning:

-

Full-length cDNA of candidate OMTs is amplified from C. sappan cDNA using PCR and cloned into an expression vector.

-

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate OMTs and confirm their ability to methylate protosappanin B.

Protocol:

-

Recombinant Protein Expression and Purification:

-

The cloned OMT genes are expressed in a suitable host, such as E. coli or yeast.

-

The recombinant OMT proteins are purified using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

The purified OMT is incubated with protosappanin B as the substrate and S-adenosyl-L-methionine (SAM) as the methyl donor in a suitable buffer.

-

The reaction is stopped, and the products are extracted.

-

-

Product Analysis:

-

The reaction products are analyzed by HPLC and LC-MS/MS. The formation of this compound is confirmed by comparing the retention time and mass spectrum with the authentic standard.

-

Future Directions

The elucidation of the complete biosynthetic pathway of this compound will require further intensive research. Key areas for future investigation include:

-

Identification of the complete set of biosynthetic genes: This will involve a combination of transcriptomics, proteomics, and gene silencing techniques (e.g., VIGS or CRISPR/Cas9) in C. sappan.

-

Characterization of the upstream enzymes: The enzymes responsible for the formation of the protosappanin core from the chalcone precursor are currently unknown and represent a significant knowledge gap.

-

Metabolic engineering: Once the pathway is fully understood, there is potential for the heterologous production of this compound in microbial hosts, which could provide a sustainable and scalable source of this valuable compound for drug development.

Conclusion

This technical guide has outlined a proposed biosynthetic pathway for this compound, based on current knowledge of homoisoflavonoid biosynthesis. While significant research is still required to fully validate this pathway, the experimental protocols and future directions presented here provide a clear roadmap for researchers in this field. A comprehensive understanding of this biosynthetic route will not only contribute to fundamental plant biochemistry but also pave the way for the biotechnological production of this and other medicinally important protosappanins.

References

- 1. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, function, and engineering of enzymes in isoflavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. maxapress.com [maxapress.com]

- 5. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR and MS Methods for Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 10-O-Methylprotosappanin B: An In-depth Technical Guide

Disclaimer: This technical guide details the mechanism of action of Protosappanin B, a close structural analog of 10-O-Methylprotosappanin B. Due to the limited availability of direct research on this compound, the information presented herein is based on the assumption of a similar mechanism of action, a common practice in drug development and pharmacology for structurally related compounds. Further research is required to definitively confirm that this compound operates through the identical pathways.

Introduction

This compound is a phenolic compound isolated from the heartwood of Caesalpinia sappan L. While direct studies on its mechanism of action are scarce, extensive research on its close analog, Protosappanin B (PSB), has elucidated a significant anti-tumor potential. This guide provides a comprehensive overview of the core mechanism of action of PSB, which is presumed to be shared by this compound, focusing on its anticancer and potential anti-inflammatory effects. The primary anticancer mechanism involves the inhibition of Golgi Phosphoprotein 3 (GOLPH3), a key regulator of cell growth and survival, leading to the downstream suppression of the PI3K/Akt/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest.

Anticancer Mechanism of Action

The anticancer activity of Protosappanin B is multifaceted, primarily targeting the GOLPH3-PI3K/Akt/mTOR signaling axis, which is frequently dysregulated in various cancers.

Inhibition of GOLPH3

The central tenet of Protosappanin B's anticancer activity is its ability to suppress the expression of GOLPH3.[1] GOLPH3 is an oncoprotein that is overexpressed in numerous cancers and is associated with poor prognosis. It plays a crucial role in Golgi trafficking and signal transduction, and its inhibition has been shown to sensitize cancer cells to chemotherapy.[2][3] Protosappanin B has been demonstrated to reduce GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[1]

Downregulation of the PI3K/Akt/mTOR Signaling Pathway

The inhibition of GOLPH3 by Protosappanin B leads to the subsequent downregulation of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation, growth, and survival.[1] GOLPH3 is known to enhance mTOR signaling, and its suppression by PSB results in decreased phosphorylation of key downstream effectors of this pathway, including Akt and p70S6K.[1][4] This disruption of the PI3K/Akt/mTOR cascade is a pivotal event in the anticancer effects of Protosappanin B.

Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of the GOLPH3 inhibition and PI3K/Akt/mTOR pathway downregulation is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Protosappanin B has been shown to induce apoptosis in a concentration-dependent manner in human bladder and colon cancer cells.[1][5][6] Furthermore, it causes cell cycle arrest at the G1 phase, preventing the cells from entering the S phase and thus halting their proliferation.[5][6]

Potential Anti-Inflammatory Mechanism of Action

While the anti-inflammatory mechanism of this compound is not yet fully elucidated, the structural class of compounds to which it belongs often exhibits anti-inflammatory properties through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Further investigation is needed to confirm the role of this compound in this pathway.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Protosappanin B in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| T24 | Human Bladder Cancer | 82.78 | [5] |

| 5637 | Human Bladder Cancer | 113.79 | [5] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies on Protosappanin B. For specific details, it is recommended to consult the original research articles.

MTT Assay for Cell Viability

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Protosappanin B (or this compound) stock solution

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GOLPH3 inhibition overcomes cisplatin resistance by restoring the glutathione/reactive oxygen species balance in the A549 non‑small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GOLPH3 inhibition overcomes cisplatin resistance by restoring the glutathione/reactive oxygen species balance in the A549 non‑small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 10-O-Methylprotosappanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 10-O-Methylprotosappanin B. This guide presents comprehensive data on its parent compound, Protosappanin B, as a predictive reference for potential bioactivities. The structural similarity suggests that their biological profiles may be comparable.

Introduction

This compound is a natural phenolic compound isolated from Caesalpinia sappan L. (Lignum Sappan). While direct studies on this specific methylated derivative are limited, extensive research on its parent compound, Protosappanin B, has revealed significant biological activities, particularly in the realm of oncology. This technical guide consolidates the available quantitative data, experimental methodologies, and implicated signaling pathways related to Protosappanin B to serve as a foundational resource for researchers investigating this compound.

Quantitative Data on the Biological Activity of Protosappanin B

The primary reported biological activity of Protosappanin B is its antitumor effect. The following tables summarize the quantitative data from in vitro studies.

Table 1: In Vitro Antiproliferative Activity of Protosappanin B against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (hours) | IC50 (µg/mL) | Reference |

| SW-480 | Human Colon Cancer | MTT | 48 | 21.32 | [1] |

| HCT-116 | Human Colon Cancer | MTT | 48 | 26.73 | [1] |

| BTT | Mouse Bladder Cancer | MTT | 48 | 76.53 | [1] |

Table 2: In Vitro Cytotoxicity of Protosappanin B

| Cell Line | Cancer Type | Assay | Concentration (mg/mL) | Exposure Time (minutes) | Effect | Reference |

| T24 | Human Bladder Cancer | Trypan Blue Exclusion | 2 | 20 - 100 | Time-dependent reduction in viability | [1] |

| SW-480 | Human Colon Cancer | Trypan Blue Exclusion | 2 | 20 - 100 | Time-dependent reduction in viability | [1] |

Experimental Protocols

Detailed methodologies for key assays relevant to the assessment of the biological activities of compounds like Protosappanin B are provided below.

MTT Assay for Cell Proliferation and Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL of Protosappanin B) and incubate for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Trypan Blue Exclusion Assay for Cell Viability

This method is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Procedure:

-

Cell Treatment: Treat cells in a culture dish or flask with the test compound at the desired concentration and for the specified duration.

-

Cell Harvesting: After treatment, detach the cells (if adherent) using trypsin and resuspend them in culture medium to create a single-cell suspension.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, the known anticancer activities of Protosappanin B and other natural phenolic compounds suggest potential interactions with key cellular signaling cascades that regulate cell proliferation, apoptosis, and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell growth, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Natural compounds often exert their anticancer effects by modulating this pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that plays a central role in cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening of the biological activity of a natural compound like this compound.

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

The data available for Protosappanin B strongly suggest that this compound holds promise as a bioactive compound, particularly in the context of anticancer research. However, to validate this potential, direct experimental investigation is imperative. Future research should focus on:

-

In vitro screening: Evaluating the antiproliferative, antioxidant, and anti-inflammatory activities of this compound using a panel of relevant assays.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo efficacy: Assessing the therapeutic potential of this compound in preclinical animal models of relevant diseases.

This guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a roadmap for initiating and advancing research in this promising area.

References

10-O-Methylprotosappanin B in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a protosappanin-type bioactive compound isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long and rich history in traditional medicine across Asia, particularly in China and Southeast Asia.[1] Traditionally, Sappanwood has been utilized for its therapeutic properties, including the treatment of inflammatory conditions, pain, and microbial infections, and for promoting blood circulation.[1][2][3] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its role within the context of traditional medicine and its potential for modern drug development. Due to a notable scarcity of direct experimental data on this compound, this guide will also present data on the closely related compound, Protosappanin B, and the broader extracts of Caesalpinia sappan to infer its potential biological activities and mechanisms of action.

Traditional Use of Caesalpinia sappan (Sappanwood)

The heartwood of Caesalpinia sappan, known as "Su Mu" in Traditional Chinese Medicine, has been used for centuries to treat a variety of ailments. Its primary traditional applications include:

-

Promoting blood circulation and removing blood stasis: Used for conditions such as menstrual disorders, postpartum abdominal pain, and traumatic injuries.[1]

-

Reducing inflammation and swelling: Applied for abscesses, boils, and other inflammatory conditions.[3]

-

Analgesic effects: Used to alleviate pain associated with the conditions mentioned above.

-

Antibacterial properties: Employed in the treatment of dysentery and other infections.[2]

The therapeutic effects of Sappanwood are attributed to its rich phytochemical composition, which includes a variety of homoisoflavonoids, chalcones, and protosappanins, such as this compound.

Biological Activities and Pharmacological Potential

While direct studies on this compound are limited, research on Caesalpinia sappan extracts and its other major constituents, particularly Protosappanin B, suggests significant anti-inflammatory and anticancer potential.

Anti-inflammatory Activity

Extracts of Caesalpinia sappan have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies on the ethanolic extract of Caesalpinia sappan (CSE) have demonstrated its ability to suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in human chondrocytes and macrophages.[4] This inhibition is mediated, at least in part, through the modulation of key signaling pathways.

Anticancer Activity

The anticancer properties of Caesalpinia sappan and its constituents have been investigated in various cancer cell lines. Protosappanin B, a closely related compound to this compound, has demonstrated cytotoxic effects against several cancer cell lines. While specific IC50 values for this compound are not available, the data for Protosappanin B provide valuable insights into the potential potency of this class of compounds.

Table 1: In Vitro Anticancer Activity of Protosappanin B

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) |

| T24 | Bladder Cancer | 82.78 | 48 |

| 5637 | Bladder Cancer | 113.79 | 48 |

Source: Data compiled from studies on Protosappanin B.[5]

Signaling Pathways

The therapeutic effects of Caesalpinia sappan and its bioactive compounds are understood to be mediated through the modulation of several key intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on the broader extract and related compounds point to the involvement of the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Extracts from Caesalpinia sappan have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Caesalpinia sappan extract.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies have indicated that compounds from Caesalpinia sappan can modulate MAPK signaling, which may contribute to their anticancer effects.

Figure 2: Potential modulation of the MAPK/ERK pathway by Protosappanin B.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival and proliferation. Protosappanin B has been shown to inhibit the phosphorylation of Akt, suggesting an inhibitory effect on this pathway, which could contribute to its pro-apoptotic activity in cancer cells.

Figure 3: Postulated inhibitory effect of Protosappanin B on the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the public domain. However, the methodologies used for the closely related compound, Protosappanin B, can serve as a valuable reference for future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., T24, 5637) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Protosappanin B) for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Figure 4: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

This compound, as a constituent of the traditionally used medicinal plant Caesalpinia sappan, holds potential for further investigation as a therapeutic agent. While the current body of scientific literature lacks specific data on its biological activities and mechanisms of action, the information available for the broader plant extract and closely related compounds like Protosappanin B provides a strong rationale for its further study.

Future research should focus on the isolation and purification of this compound in sufficient quantities to enable comprehensive biological evaluation. Key areas of investigation should include:

-

In vitro and in vivo anti-inflammatory and anticancer studies: To determine the specific efficacy and potency (e.g., IC50 values) of this compound.

-

Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound.

-

Structure-activity relationship studies: To compare the activity of this compound with other protosappanins and related compounds to identify key structural features for activity.

A deeper understanding of the pharmacological properties of this compound will be crucial in validating its potential role in modern medicine and could lead to the development of novel therapeutics based on a foundation of traditional knowledge.

References

- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Antitumor Effects of 10-O-Methylprotosappanin B: A Review of Currently Available Scientific Evidence

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the antitumor effects of 10-O-Methylprotosappanin B. However, a thorough review of the current scientific literature reveals a significant lack of specific experimental data for this particular compound. While this compound is recognized as a constituent of Caesalpinia sappan L.[1], a plant with known medicinal properties, dedicated studies detailing its specific anticancer activities, including quantitative data and mechanistic pathways, are not presently available in published research.

In contrast, extensive research has been conducted on a closely related compound, Protosappanin B . Given the structural similarity, it is plausible that this compound may exhibit comparable biological activities. Therefore, this guide will focus on the well-documented antitumor effects of Protosappanin B to provide a foundational understanding that may inform future research into its methylated derivative. It is crucial to note that the following data and experimental details pertain to Protosappanin B and should be considered as a proxy until specific research on this compound becomes available.

Executive Summary of Protosappanin B Antitumor Effects

Protosappanin B, a key bioactive component isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant antitumor effects both in vitro and in vivo.[1][2] Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines. Mechanistic studies have pointed towards the modulation of key signaling pathways, including the PI3K/AKT pathway, and the regulation of apoptosis-related proteins.

Quantitative Data on Protosappanin B Efficacy

The cytotoxic and antiproliferative effects of Protosappanin B have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Assay |

| SW-480 | Human Colon Cancer | 21.32 | 48 | MTT |

| HCT-116 | Human Colon Cancer | 26.73 | 48 | MTT |

| BTT | Mouse Bladder Cancer | 76.53 | 48 | MTT |

| T24 | Human Bladder Cancer | 82.78 | 48 | MTT |

| 5637 | Human Bladder Cancer | 113.79 | 48 | MTT |

Core Mechanisms of Action of Protosappanin B

Induction of Apoptosis

Protosappanin B is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This has been observed through morphological changes such as cell shrinkage and rounding, as well as through quantitative assays like Annexin V/PI staining.[3] The pro-apoptotic effect of Protosappanin B is mediated by the regulation of the Bcl-2 family of proteins. Specifically, it has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, Protosappanin B can inhibit cancer cell proliferation by arresting the cell cycle at the G1 phase.[3] This prevents the cells from entering the S phase, during which DNA replication occurs, thus halting their division and growth.

Modulation of Signaling Pathways

The antitumor effects of Protosappanin B have been linked to the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. By inhibiting the phosphorylation of key proteins in this pathway, such as AKT and p70S6K, Protosappanin B can suppress downstream signaling that promotes cancer cell survival and proliferation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the antitumor effects of Protosappanin B are provided below. These protocols can serve as a reference for designing future studies on this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Protosappanin B) and a vehicle control for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 × 10⁶ cells) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., Protosappanin B) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway implicated in the action of Protosappanin B and a general experimental workflow.

Caption: Protosappanin B induced apoptosis signaling pathway.

Caption: General experimental workflow for antitumor drug evaluation.

Conclusion and Future Directions

While substantial evidence supports the antitumor effects of Protosappanin B, there is a clear and urgent need for dedicated research on this compound. Future studies should aim to:

-

Isolate or synthesize pure this compound.

-

Determine its IC50 values in a panel of cancer cell lines.

-

Investigate its effects on apoptosis and the cell cycle.

-

Elucidate the specific signaling pathways it modulates, including a potential role for the STAT3 pathway, which is a known oncogenic driver.

-

Evaluate its in vivo efficacy and safety profile in preclinical tumor models.

Such research is essential to determine if this compound holds similar or even superior therapeutic potential compared to its unmethylated counterpart and to advance its potential development as a novel anticancer agent.

References

Methodological & Application

Synthesis of 10-O-Methylprotosappanin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 10-O-Methylprotosappanin B, a methylated derivative of the naturally occurring compound Protosappanin B. Protosappanin B, isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse biological activities. The methylation of Protosappanin B at the 10-O position has been shown to enhance its anti-inflammatory properties, making this compound a compound of interest for further investigation in drug discovery and development.

This document outlines two primary approaches for the synthesis of this compound: a validated enzymatic synthesis and a proposed chemical synthesis route. The enzymatic method offers a direct and selective conversion of Protosappanin B, while the proposed chemical synthesis provides a potential pathway for researchers interested in a total synthesis approach.

Enzymatic Synthesis of this compound

A direct and selective method for the synthesis of this compound is through the enzymatic O-methylation of Protosappanin B. This biotransformation utilizes an O-methyltransferase, offering high regioselectivity and mild reaction conditions.

Protocol: Enzymatic Methylation of Protosappanin B

This protocol is based on the described biotransformation using the O-methyltransferase SpOMT2884 from Streptomyces peucetius.

Materials:

-

Protosappanin B

-

Recombinant O-methyltransferase (SpOMT2884)

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (pH 8.0)

-

Ethyl acetate

-

Water (deionized)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Protosappanin B in Tris-HCl buffer.

-

Enzyme and Cofactor Addition: Add the recombinant O-methyltransferase (SpOMT2884) and a molar excess of S-adenosyl-L-methionine (SAM) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Data

The enzymatic synthesis of this compound has been shown to enhance its anti-inflammatory activity compared to the parent compound, Protosappanin B.

| Compound | Anti-inflammatory Activity (IC₅₀) |

| Protosappanin B | 157.7 ± 5.0 µM |

| This compound | 76.1 ± 4.7 µM |

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis of this compound.

Proposed Chemical Synthesis of this compound

While a direct, optimized chemical synthesis protocol for this compound is not extensively documented in the current literature, a plausible synthetic route can be proposed. This theoretical pathway is based on the reported total synthesis of structurally related compounds, such as Protosappanin A, and established methodologies for selective O-methylation of polyphenolic compounds.

Disclaimer: The following protocol is a proposed theoretical route and would require experimental optimization by researchers.

Part 1: Proposed Synthesis of Protosappanin B Core

The synthesis of the dibenzo[b,d]oxepine core of Protosappanin B can be envisioned through a convergent strategy, analogous to the synthesis of Protosappanin A. The key steps would likely involve the construction of the central seven-membered ring.

Proposed Key Steps:

-

Synthesis of Key Intermediates: Preparation of two appropriately substituted aromatic precursors, one containing a nucleophilic group and the other an electrophilic center, to facilitate the formation of the ether linkage and subsequent cyclization.

-

Formation of the Dibenzo[b,d]oxepine Core: A palladium-catalyzed intramolecular C-H activation/C-C cyclization or a similar cross-coupling reaction could be employed to construct the central seven-membered ring, forming the core structure of Protosappanin B. Protecting groups would be essential to mask reactive hydroxyl groups on the aromatic rings during these steps.

Part 2: Proposed Selective Methylation of Protosappanin B

The key challenge in the chemical synthesis of this compound is the selective methylation of the hydroxyl group at the C-10 position in the presence of other phenolic hydroxyls. A protecting group strategy would be crucial to achieve this regioselectivity.

Protocol: Proposed Selective O-Methylation

Materials:

-

Synthesized or isolated Protosappanin B

-

Protecting group reagent (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetone, dichloromethane)

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Deprotection reagent (e.g., H₂/Pd-C for benzyl groups, TBAF for silyl groups)

Procedure:

-

Protection of More Reactive Hydroxyl Groups: Selectively protect the more acidic or sterically accessible phenolic hydroxyl groups of Protosappanin B, leaving the C-10 hydroxyl group free. This may require careful selection of the protecting group and reaction conditions.

-

Methylation: Methylate the free C-10 hydroxyl group using a suitable methylating agent and a base.

-

Deprotection: Remove the protecting groups under appropriate conditions to yield this compound.

-

Purification: Purify the final product using column chromatography.

Proposed Chemical Synthesis Workflow

Caption: Proposed chemical synthesis workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through enzymatic means, which offers a direct and highly selective route from Protosappanin B. This method is particularly advantageous for producing the compound for biological evaluation due to its mild conditions and high efficiency. For researchers interested in the total synthesis and the development of synthetic analogs, the proposed chemical synthesis route provides a logical framework. However, it is important to reiterate that this chemical pathway is theoretical and would necessitate considerable experimental validation and optimization. The enhanced anti-inflammatory activity of this compound underscores its potential as a lead compound for the development of new therapeutic agents.

Application Notes and Protocols for the Extraction of 10-O-Methylprotosappanin B from Caesalpinia sappan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia sappan, commonly known as Sappanwood, is a plant rich in various bioactive compounds, including a class of homoisoflavonoids known as protosappanins. Among these, 10-O-Methylprotosappanin B has garnered significant interest due to its potent anti-inflammatory properties. This compound is a methylated derivative of protosappanin B and has shown enhanced biological activity, making it a promising candidate for drug development.

These application notes provide a comprehensive overview of the extraction and purification of this compound from the heartwood of Caesalpinia sappan. The protocols detailed below are based on established scientific literature and are designed to guide researchers in obtaining this valuable compound for further investigation. The primary route to obtaining this compound involves the initial extraction and purification of its precursor, protosappanin B, followed by a methylation step.

Data Presentation: Comparison of Extraction Methods for Protosappanin B

The efficiency of extracting protosappanin B from Caesalpinia sappan heartwood is highly dependent on the chosen method and solvent. Below is a summary of quantitative data from various extraction techniques.

| Extraction Method | Solvent System | Key Parameters | Yield/Recovery of Protosappanin B | Purity | Reference |

| Ionic Liquid-Based Ultrasonic-Assisted Extraction | 0.5 mol/L [BMIM]Br in Methanol | Solid-liquid ratio: 1:50 (g/mL), Ultrasonic time: 50 min, Temperature: 50°C | Average recovery: 98.31% | High linearity (r=0.9999) in HPLC analysis | [1][2] |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol | Solid-liquid ratio: 1:10 (g/mL), Time: 15 min, Temperature: 50°C | Overall extract yield: 6.125% (Protosappanin B content not specified) | Not specified | [3] |

| Soxhlet Extraction | Methanol, Chloroform, Water, Petroleum Ether | Not specified | Not specified for Protosappanin B, but methanol and chloroform extracts showed strong antibacterial activity. | Not specified | [4] |

| Maceration | 95% Ethanol | Not specified | Ethyl acetate fraction of the crude extract had the highest yield (71.05%), but specific yield of Protosappanin B is not mentioned. | Not specified | |

| Accelerated Solvent Extraction | Ethanol-Water (3:1 w/w) | Temperature: 60-180°C, Pressure: 1500 psi, Time: 5 min | Overall extract yield: 9.16% - 16.81% (Protosappanin B content not specified) | Not specified | [4] |

Experimental Protocols

This section outlines a multi-step protocol for the extraction of protosappanin B and its subsequent conversion to this compound.

Protocol 1: Ionic Liquid-Based Ultrasonic-Assisted Extraction of Protosappanin B

This modern and efficient method utilizes ionic liquids to enhance extraction efficiency.

Materials and Equipment:

-

Dried heartwood of Caesalpinia sappan, powdered and sieved (70 mesh)

-

1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

-

Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

HPLC system for analysis

Procedure:

-

Preparation of Extraction Solvent: Prepare a 0.5 mol/L solution of [BMIM]Br in methanol.

-

Extraction:

-

Separation:

-

After extraction, centrifuge the mixture at 5000 rpm for 10 minutes to separate the supernatant from the plant debris.

-

Carefully collect the supernatant containing the extracted compounds.

-

-

Analysis:

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Analyze the content of protosappanin B using a High-Performance Liquid Chromatography (HPLC) system. A typical mobile phase consists of a gradient of methanol and 0.2% phosphoric acid in water.[1]

-

Protocol 2: Purification of Protosappanin B by Column Chromatography

This protocol is for the purification of protosappanin B from the crude extract obtained from Protocol 1 or other extraction methods.

Materials and Equipment:

-

Crude extract of Caesalpinia sappan

-

Silica gel (100-200 mesh) for column chromatography

-

Solvents: n-hexane, ethyl acetate, methanol

-

Glass column for chromatography

-

Fraction collector

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient could be starting from 100% n-hexane to a mixture of n-hexane and ethyl acetate (e.g., 8:2, 6:4, etc.), and finally to pure ethyl acetate and then methanol.

-

Collect fractions of the eluate using a fraction collector.

-

-

Monitoring:

-

Monitor the separation process by Thin-Layer Chromatography (TLC) of the collected fractions. Use a suitable solvent system (e.g., n-hexane:ethyl acetate) to develop the TLC plates and visualize the spots under UV light.

-

Pool the fractions containing pure protosappanin B based on the TLC analysis.

-

-

Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified protosappanin B.

Protocol 3: Synthesis of this compound from Protosappanin B

This protocol describes the methylation of the purified protosappanin B.

Materials and Equipment:

-

Purified protosappanin B

-

Dimethyl sulfate (DMS) or methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round bottom flask, dissolve the purified protosappanin B in anhydrous acetone.

-

Add anhydrous potassium carbonate (as a base) and dimethyl sulfate or methyl iodide (as the methylating agent). The molar ratio of protosappanin B to the methylating agent and base should be optimized, but a starting point could be 1:1.2:2.

-

-

Reaction:

-

Reflux the reaction mixture with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress using TLC.

-

-

Work-up:

-

After the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash it with water in a separatory funnel to remove any remaining salts and impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

-

Further purify the product using column chromatography or preparative HPLC if necessary.

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of 10-O-Methylprotosappanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction to 10-O-Methylprotosappanin B and the Need for Quantification

This compound is a derivative of Protosappanin B, a major bioactive constituent isolated from the heartwood of Caesalpinia sappan L.[1]. Protosappanin B and its analogues have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and vasorelaxant activities[1]. Accurate quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile[2]. Such studies are fundamental in the drug development process to understand a compound's in vivo behavior and to establish a safe and effective dosing regimen.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed[3][4]. This document details a proposed LC-MS/MS method for this compound, based on an established method for Protosappanin B[1].

Proposed Analytical Method: UPLC-MS/MS

The following protocol is adapted from a validated UPLC-MS/MS method for Protosappanin B in rat plasma[1]. Key parameters, particularly the mass spectrometric conditions, will need to be optimized specifically for this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in a biological matrix (e.g., plasma) is depicted below.

Detailed Experimental Protocol

2.2.1. Chemicals and Reagents

-

This compound (Reference Standard)

-

Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Apigenin[1].

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ethyl Acetate (HPLC grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

2.2.2. Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: ACQUITY UPLC BEH Symmetry Shield RP18 (1.7 µm, 2.1 × 100 mm) or equivalent[1].

2.2.3. Chromatographic Conditions (Adapted from[1])

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 2.0 90 3.0 90 3.1 10 | 5.0 | 10 |

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

2.2.4. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode (based on Protosappanin B analysis[1])

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The precursor ion ([M-H]⁻) and product ions need to be determined by infusing a standard solution. The molecular weight of this compound is 318.32 g/mol . The precursor would likely be m/z 317.3. The product ions would need to be determined experimentally.

-

Internal Standard (Apigenin): [M-H]⁻ → m/z 269.1 → 117.9[1]

-

-

Source Parameters (to be optimized):

-

Capillary Voltage: ~3.0 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~500 °C

-

Cone Gas Flow: ~150 L/h

-

Desolvation Gas Flow: ~1000 L/h

-

2.2.5. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 500 µL of ethyl acetate.

-

Vortex for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (10% Acetonitrile in 5 mM Ammonium Acetate).

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for bioanalysis[3][5][6][7]. The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the reproducibility of the measurements (precision).

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Presentation

The following tables present template data based on the validation of the Protosappanin B method, which can be used as a benchmark for the validation of the this compound method[1].

Table 1: Linearity and LLOQ

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | To be determined | > 0.99 | To be determined |

| Protosappanin B (Example) | 2.0 - 2000.0 | > 0.99 | 2.0 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| This compound | LLOQ | < 15% | 85-115% | < 15% | 85-115% |

| Low QC | < 15% | 85-115% | < 15% | 85-115% | |

| Mid QC | < 15% | 85-115% | < 15% | 85-115% | |

| High QC | < 15% | 85-115% | < 15% | 85-115% |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low QC | To be determined | To be determined |

| Mid QC | To be determined | To be determined | |

| High QC | To be determined | To be determined |

Signaling Pathways and Logical Relationships

As the primary focus of this document is the analytical methodology for quantification, detailed signaling pathways are not presented. The logical relationship for pharmacokinetic analysis, which is a primary application of this method, is outlined below.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a comprehensive and robust starting point for the quantification of this compound in biological matrices. By adapting the well-established protocol for Protosappanin B and conducting a thorough method validation, researchers can obtain reliable and accurate data essential for pharmacokinetic and other drug development studies. The high sensitivity and selectivity of this technique make it ideal for supporting the advancement of this compound as a potential therapeutic agent.

References

- 1. A UPLC/MS/MS method for determination of protosappanin B in rat plasma and its application of a pharmacokinetic and bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the HPLC-MS/MS Analysis of 10-O-Methylprotosappanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Methylprotosappanin B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L. This natural product and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not extensively available in the public domain, the following tables provide a template for summarizing quantitative data obtained from an HPLC-MS/MS analysis. Researchers can populate these tables with their experimental data for clear comparison and reporting.

Table 1: HPLC-MS/MS Method Validation Parameters

| Parameter | Optimized Value | Acceptance Criteria |

| Linearity (r²) | e.g., 0.998 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL | Signal-to-Noise Ratio ≥ 10 |

| Upper Limit of Quantification (ULOQ) | e.g., 1000 ng/mL | Within linear range |

| Intra-day Precision (%RSD) | e.g., < 5% | ≤ 15% |

| Inter-day Precision (%RSD) | e.g., < 8% | ≤ 15% |

| Accuracy (%Bias) | e.g., ± 7% | Within ± 15% |

| Matrix Effect (%) | e.g., 95-105% | 85-115% |

| Recovery (%) | e.g., > 85% | Consistent and reproducible |

Table 2: Example Pharmacokinetic Parameters of a Related Compound (Protosappanin B) in Rats

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | 83.5 ± 46.2 | 1329.6 ± 343.6 |

| Tmax (h) | Value | Value |

| AUC₀-t (μg·h/L) | 161.9 ± 69.7 | 264.9 ± 56.3 |

| t₁/₂ (h) | 3.4 ± 0.9 | 0.3 ± 0.1 |

| Absolute Bioavailability (%) | 12.2 | - |

Note: This data is for Protosappanin B and should be used as a reference only. Actual values for this compound must be determined experimentally.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a protein precipitation method, a common and effective technique for extracting small molecules from plasma.

Materials:

-

Biological plasma samples

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the analyte and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrument used. The conditions are based on methods for the closely related compound, Protosappanin B.

HPLC System: Agilent 1290 Infinity II or equivalent Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3500 V

-

Gas Temperature: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Multiple Reaction Monitoring (MRM) Transitions:

-